3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol
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Overview
Description
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is an organic compound with the molecular formula C10H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of trifluoromethyl-substituted hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
- 3-Phenoxy-1,2-propanediol
- 3,3,3-Trifluoropropane-1,2-diol
Uniqueness
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is unique due to the presence of both a trifluoromethyl group and a phenoxy ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and as a probe in biochemical studies .
Biological Activity
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is a novel organic compound characterized by its unique trifluoromethyl group attached to a phenoxy structure, linked through a propane-1,2-diol backbone. Its molecular formula is C10H11F3O3. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agriculture.
The trifluoromethyl group enhances the compound's lipophilicity and alters its reactivity profile, which may lead to significant biological interactions. The presence of this group contributes to its solubility in various solvents, making it a suitable candidate for drug development and other applications.
Property | Value |
---|---|
Molecular Formula | C10H11F3O3 |
Molecular Weight | 236.19 g/mol |
LogP (octanol-water partition) | 2.5 |
Solubility in Water | Low |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit inflammatory pathways, particularly through the suppression of nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in activated macrophages. This mechanism is crucial for developing anti-inflammatory therapies .
- Potential as a Drug Precursor : The compound's unique chemical properties make it a valuable building block for synthesizing novel drugs. Its structural similarities to known pharmacophores suggest potential efficacy against various diseases, including inflammatory and autoimmune disorders .
Case Study 1: Inhibition of Inflammatory Pathways
A study focused on compounds structurally related to this compound demonstrated that these compounds significantly reduced inflammatory markers in vitro. Specifically, they inhibited the Syk/NF-κB signaling pathway in lipopolysaccharide (LPS)-activated RAW264.7 cells. The results indicated a strong potential for these compounds as anti-inflammatory agents .
Case Study 2: Synthesis and Evaluation of Derivatives
Research into derivatives of this compound has shown that modifications can lead to enhanced biological activity. For instance, the introduction of different substituents on the phenoxy ring has been correlated with increased potency against certain biological targets .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Molecular Formula | Biological Activity |
---|---|---|
3-Phenoxypropane-1,2-diol | C10H12O3 | General pharmaceutical applications |
4-Trifluoromethylphenol | C7H4F3O | Intermediate in drug synthesis |
Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol) | C10H14O4 | Expectorant with mucolytic properties |
Properties
Molecular Formula |
C10H11F3O3 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2 |
InChI Key |
VLHNLWRHUSZUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Origin of Product |
United States |
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